
Technical Guide: BMS-911172 Chemical
Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574176 Get Quote

Executive Summary
BMS-911172 is a potent, highly selective, and brain-penetrant small-molecule inhibitor of

Adaptor-Associated Protein Kinase 1 (AAK1).[1] Originally developed by Bristol Myers Squibb,

it serves as a critical chemical probe for validating AAK1 as a therapeutic target in neuropathic

pain and viral entry inhibition.

Unlike broad-spectrum kinase inhibitors, BMS-911172 exhibits a focused mechanism of action

by targeting the regulation of clathrin-mediated endocytosis (CME). Its structural design

incorporates a D-amino acid motif to enhance metabolic stability while maintaining high affinity

for the ATP-binding pocket of the kinase.

Chemical Profile & Physicochemical Properties[1][2]
[3][4]
BMS-911172 is characterized by a peptidomimetic scaffold, specifically an amide coupling

between a leucine derivative and a functionalized aniline.
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Parameter Detail

Common Name BMS-911172

IUPAC Name
(R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-

yl)phenyl)-4-methylpentanamide

CAS Number 1644248-18-9 (Free Base)

Molecular Formula C₁₆H₁₉F₂N₃O₃

Molecular Weight 339.34 g/mol

SMILES
CC(C)CC(NC1=CC=C(C2=CN=CO2)C(OC(F)F)

=C1)=O

Physicochemical Properties Table
The following data represents experimentally determined and computationally predicted values

essential for formulation and assay development.
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Property Value Context/Implication

Solubility (pH 1.0) 5.85 mg/mL

High solubility in acidic media;

favorable for oral dosing

studies.

Solubility (pH 7.4) 0.60 mg/mL

Moderate physiological

solubility; may require co-

solvents (e.g., DMSO/PEG) for

in vitro use.

cLogP ~1.9

Optimal lipophilicity for blood-

brain barrier (BBB)

penetration.

TPSA 90.38 Å²

Topological Polar Surface

Area; within range for CNS

penetration (<90-100 Å²).

pKa Basic amine

The primary amine on the

leucine moiety allows for salt

formation (e.g., HCl).

Chirality (R)-Enantiomer

Utilizes the D-Leucine

configuration, likely to improve

metabolic stability against

proteases.

Mechanism of Action (MOA)
AAK1 and Clathrin-Mediated Endocytosis
The primary target, AAK1, is a serine/threonine kinase that regulates the function of the

Adaptor Protein 2 (AP-2) complex.[2][3]

Basal State: The AP-2 complex recruits clathrin to the plasma membrane.[3]

Activation: AAK1 phosphorylates the mu-subunit of AP-2 (AP2M1) at Threonine 156.
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Cargo Recognition: Phosphorylation increases the affinity of AP-2 for cargo motifs (e.g.,

tyrosine-based signals) and stabilizes the clathrin coat.

Endocytosis: The vesicle invaginates and pinches off.

Inhibition by BMS-911172
BMS-911172 acts as an ATP-competitive inhibitor.[4] By blocking AAK1 activity, it prevents the

phosphorylation of AP2M1.[4] This disruption impairs the recycling of synaptic vesicles

(reducing neurotransmission in pain pathways) and blocks the entry of viruses that hijack CME

(e.g., HCV, Dengue).

MOA Visualization
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Figure 1: Mechanism of Action. BMS-911172 inhibits AAK1, preventing AP2M1 phosphorylation

and halting downstream endocytic processes.[4]

Experimental Protocols
To ensure reproducibility, the following protocols are recommended for handling BMS-911172
in biochemical and cellular assays.
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Stock Solution Preparation
Solvent: Dimethyl sulfoxide (DMSO).

Concentration: Prepare a 10 mM stock solution.

Calculation: Dissolve 3.39 mg of BMS-911172 in 1.0 mL of anhydrous DMSO.

Storage: Aliquot into light-protective vials and store at -20°C (stable for >6 months) or -80°C

(stable for >1 year). Avoid repeated freeze-thaw cycles.

In Vitro AAK1 Kinase Assay (LanthaScreen™ TR-FRET)
This assay measures the inhibition of AAK1 catalytic activity using a FRET-based readout.

Materials:

Recombinant Human AAK1 (catalytic domain).

Substrate: Fluorescein-labeled AP2M1 peptide or generic Ser/Thr peptide.

ATP (at K_m, typically 10-50 µM).

Detection Reagent: Terbium-labeled anti-phospho-antibody.

Workflow:

Dilution: Prepare a 3-fold serial dilution of BMS-911172 in Kinase Buffer (50 mM HEPES pH

7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Incubation (Compound + Enzyme): Add 5 µL of diluted inhibitor to 5 µL of AAK1 enzyme (0.5

nM final). Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

Reaction Start: Add 5 µL of Substrate/ATP mix.

Reaction: Incubate for 60 minutes at RT.

Termination/Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA (to stop

reaction) and Tb-labeled antibody.
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Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.

Assay Workflow Visualization
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Figure 2: Standardized workflow for determining IC50 values of BMS-911172 in biochemical

assays.

Synthesis and Preparation
While BMS-911172 is commercially available for research, understanding its synthesis aids in

derivative design. The synthesis typically follows a convergent route:

Fragment A (Aniline Core): Synthesis of 3-(difluoromethoxy)-4-(oxazol-5-yl)aniline.

This involves installing the difluoromethoxy group and the oxazole ring on a nitrobenzene

precursor, followed by reduction of the nitro group to an aniline.

Fragment B (Amino Acid): N-Boc-D-Leucine.

Note the use of the (R)-enantiomer (D-Leucine) as indicated by the IUPAC name.

Coupling: Amide bond formation between Fragment A and Fragment B using standard

coupling agents (e.g., HATU, DIPEA).

Deprotection: Removal of the Boc group (e.g., using TFA or HCl) to yield the free amine

BMS-911172.

Therapeutic Implications & Data
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Neuropathic Pain
BMS-911172 has demonstrated efficacy in preclinical models of neuropathic pain (e.g., Chung

model, formalin assay).[5]

Efficacy: Significant reduction in phase II nociceptive behavior.[4]

Safety: Unlike opioids, AAK1 inhibitors do not appear to cause motor impairment or sedation

at therapeutic doses, likely due to the specific localization of AAK1 and compensation by

other kinases (e.g., GAK) in normal cellular housekeeping, but not in the stress-induced pain

pathway.

Antiviral Activity
AAK1 regulates the entry of viruses requiring clathrin-mediated endocytosis.[4]

Target: Hepatitis C Virus (HCV), Dengue, Ebola.

Mechanism: Inhibition of AAK1 prevents the viral particle from being internalized into the host

cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1574176?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/7780
https://pubmed.ncbi.nlm.nih.gov/36640459/
https://pubmed.ncbi.nlm.nih.gov/36640459/
https://austinpublishinggroup.com/austin-neurology/fulltext/an-v3-id1013.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653628/
https://www.bioworld.com/articles/647957-aak1-inhibitor-shows-potential-for-the-treatment-of-neuropathic-pain?v=preview
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=11688
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=11688
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=1921
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=1921
https://www.medchemexpress.com/bms-911172.html
https://www.benchchem.com/product/b1574176#bms-911172-chemical-structure-and-properties
https://www.benchchem.com/product/b1574176#bms-911172-chemical-structure-and-properties
https://www.benchchem.com/product/b1574176#bms-911172-chemical-structure-and-properties
https://www.benchchem.com/product/b1574176#bms-911172-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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